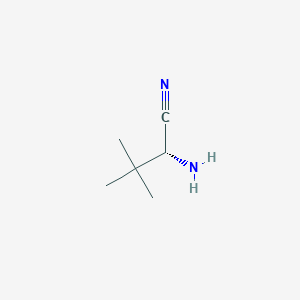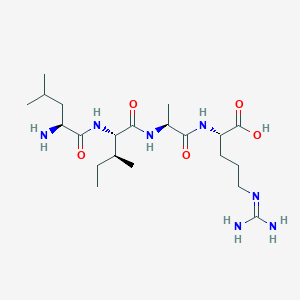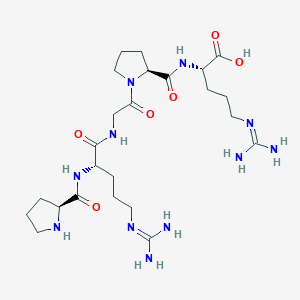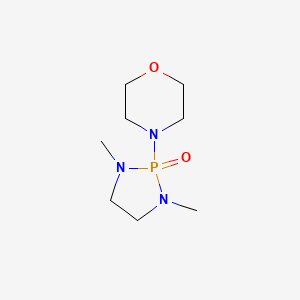![molecular formula C6H4N6 B15169628 6-Azido-1H-pyrazolo[3,4-b]pyridine CAS No. 918485-09-3](/img/structure/B15169628.png)
6-Azido-1H-pyrazolo[3,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Azido-1H-pyrazolo[3,4-b]pyridine is a chemical compound belonging to the class of pyrazolopyridines. These compounds are characterized by a fused pyrazole and pyridine ring system, which imparts them with unique chemical and biological properties. The azido group (-N3) attached to the pyrazolopyridine core makes this compound particularly interesting for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Azido-1H-pyrazolo[3,4-b]pyridine typically involves the following steps:
Starting Materials: The synthesis often begins with commercially available pyridine derivatives.
Formation of Pyrazolopyridine Core: The pyrazolopyridine core is formed through a cyclization reaction, which involves the reaction of the pyridine derivative with hydrazine and a suitable aldehyde or ketone.
Introduction of the Azido Group: The azido group is introduced through a nitration reaction, where the pyrazolopyridine core is treated with sodium azide (NaN3) under specific reaction conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Azido-1H-pyrazolo[3,4-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amino derivatives.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the azido group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution Reactions: Nucleophiles such as amines, alcohols, and thiols are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Nitro derivatives of the pyrazolopyridine core.
Reduction Products: Amino derivatives of the pyrazolopyridine core.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Azido-1H-pyrazolo[3,4-b]pyridine has found applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of biological processes, particularly in the context of cell signaling and enzyme inhibition.
Medicine: It has potential therapeutic applications, including as an inhibitor of certain enzymes involved in disease pathways.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 6-Azido-1H-pyrazolo[3,4-b]pyridine exerts its effects involves its interaction with specific molecular targets. The azido group can act as a bioisostere for other functional groups, allowing the compound to bind to enzyme active sites or receptor sites. The exact molecular pathways involved depend on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
6-Azido-1H-pyrazolo[3,4-b]pyridine is compared with other similar compounds, such as:
6-Fluoro-1H-pyrazolo[4,3-b]pyridine: This compound has a fluorine atom instead of the azido group, leading to different chemical and biological properties.
6-Amino-1H-pyrazolo[3,4-b]pyridine: This compound has an amino group instead of the azido group, resulting in different reactivity and applications.
Propriétés
Numéro CAS |
918485-09-3 |
|---|---|
Formule moléculaire |
C6H4N6 |
Poids moléculaire |
160.14 g/mol |
Nom IUPAC |
6-azido-1H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C6H4N6/c7-12-10-5-2-1-4-3-8-11-6(4)9-5/h1-3H,(H,8,9,11) |
Clé InChI |
GJUIEWFAXKBYFX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC2=C1C=NN2)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(2-methyl-3-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B15169550.png)



![1-[2,2-Difluoro-2-(4-methoxyphenyl)ethyl]-4-propylbenzene](/img/structure/B15169562.png)

![1-Boc-4-(carboxy-pyridin-4-YL-methyl)-[1,4]diazepane](/img/structure/B15169569.png)



![2-[(4H-1,2,4-Triazol-4-yl)amino]cyclohepta-2,4,6-trien-1-one](/img/structure/B15169614.png)

![N-{2-[(4-Methylphenyl)sulfanyl]phenyl}acetamide](/img/structure/B15169620.png)

